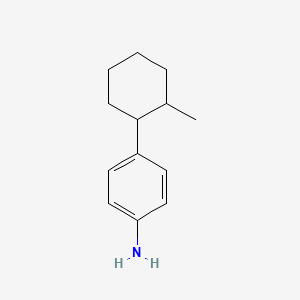
4-(2-Methylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline ring is substituted with a 2-methylcyclohexyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: 4-(2-Methylcyclohexyl)aniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methylcyclohexylbenzene followed by reduction can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions is also prevalent in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions: 4-(2-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Conditions for electrophilic aromatic substitution often involve the use of sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces amines .
科学的研究の応用
4-(2-Methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-(2-Methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations .
類似化合物との比較
Aniline: The parent compound, aniline, is a simpler aromatic amine with a wide range of applications.
N-Methylaniline: This compound is similar in structure but has a methyl group attached to the nitrogen atom.
Cyclohexylamine: Another related compound where the aniline ring is replaced with a cyclohexyl group
Uniqueness: 4-(2-Methylcyclohexyl)aniline is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
4-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h6-10,13H,2-5,14H2,1H3 |
InChIキー |
UXTKXLJCYGHBHN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


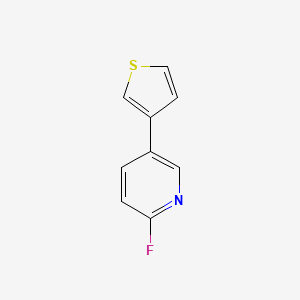

![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
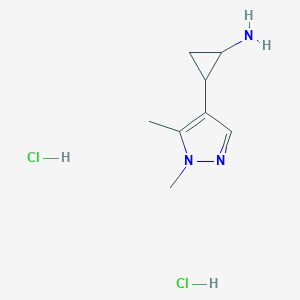
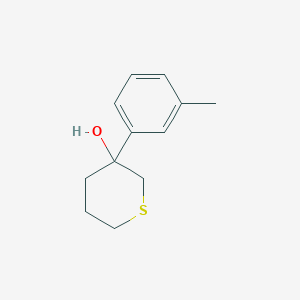
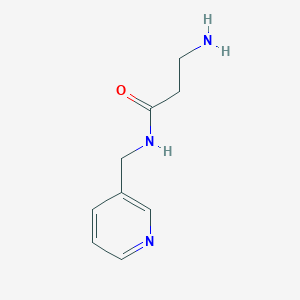
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
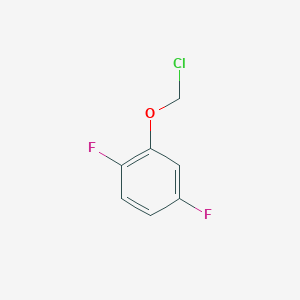
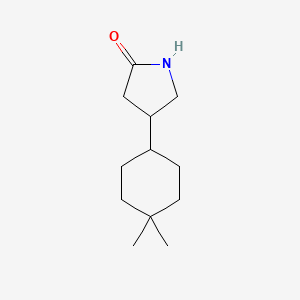
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
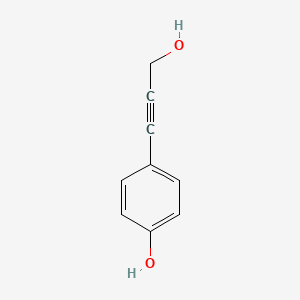
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
